6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative with a trifluoromethyl substituent at position 5 and a fluorine atom at position 4. Its molecular formula is C₁₁H₁₁F₄N, yielding a molecular weight of 233.21 g/mol. The compound’s structure combines electron-withdrawing groups (fluoro and trifluoromethyl) on the aromatic ring, which may enhance metabolic stability and influence receptor-binding interactions.
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5,9H,1-3,16H2 |
InChI Key |
DMGXYIXXMUEWES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
*Estimated molecular weight based on formula.
Key Observations:
Pharmacological and Functional Insights
- Enzyme Inhibition : Tetrahydronaphthalene amides (e.g., ) are potent inhibitors of enzymes like 12/15-lipoxygenase, implying that the target compound’s trifluoromethyl group could enhance binding affinity to hydrophobic pockets.
- Stereochemical Influence : The (R)-configuration in and underscores the importance of chirality in biological activity, though the target compound’s stereochemical data are unspecified.
Challenges and Opportunities
- Synthetic Complexity : Introducing trifluoromethyl groups (as in the target and ) often requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing synthesis difficulty.
- Solubility and Stability : The trifluoromethyl group may improve metabolic stability but could reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
6-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound notable for its unique structural features and potential biological activities. The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and bioavailability, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C12H12F4N
- Molecular Weight : 251.23 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 320 °C
- LogP : 3.5 (indicates moderate lipophilicity)
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to various enzymes and receptors, leading to modulation of their activities. This can result in significant biological effects such as enzyme inhibition or receptor activation.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit antitumor properties. For instance:
- Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against HT29 colorectal cancer cells, suggesting that the naphthalene structure may contribute to cytotoxicity against tumor cells .
- Mechanism : The presence of electron-withdrawing groups like trifluoromethyl can enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites in cancer cells.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes:
- Enzyme Targeting : Studies have shown that fluorinated compounds can effectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| CYP2D6 | Competitive | |
| CYP3A4 | Non-competitive |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects:
- Receptor Binding : Preliminary studies indicate that it may interact with serotonin receptors, which could lead to mood modulation and anxiety reduction.
Synthesis and Development
This compound serves as a valuable building block in organic synthesis:
- Pharmaceuticals : It is explored as an intermediate in developing novel drugs targeting various diseases due to its favorable chemical properties.
Agrochemical Potential
The compound's lipophilicity and stability make it suitable for use in agrochemicals:
- Pesticides and Herbicides : Its ability to penetrate biological membranes may enhance the efficacy of agrochemical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
